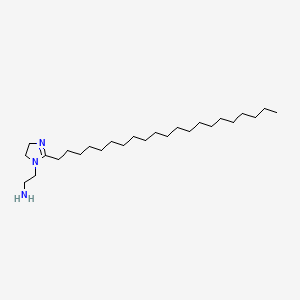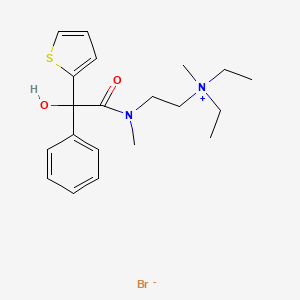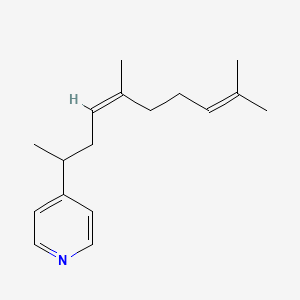
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- is a complex organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The unique structure of this compound, featuring a pyridine ring substituted with a nonadienyl group, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable nonadienyl precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the substitution reaction.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The nonadienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (E)-: The (E)-isomer of the compound, differing in the configuration of the nonadienyl group.
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-: A compound with a similar structure but without the (Z)-configuration.
Uniqueness
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- is unique due to its specific configuration, which can influence its chemical reactivity and biological activity. The (Z)-configuration may result in different steric and electronic properties compared to its (E)-isomer, leading to distinct applications and effects.
Properties
CAS No. |
38462-27-0 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-[(4Z)-5,9-dimethyldeca-4,8-dien-2-yl]pyridine |
InChI |
InChI=1S/C17H25N/c1-14(2)6-5-7-15(3)8-9-16(4)17-10-12-18-13-11-17/h6,8,10-13,16H,5,7,9H2,1-4H3/b15-8- |
InChI Key |
KULYGLRIZQIANR-NVNXTCNLSA-N |
Isomeric SMILES |
CC(C/C=C(/C)\CCC=C(C)C)C1=CC=NC=C1 |
Canonical SMILES |
CC(CC=C(C)CCC=C(C)C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


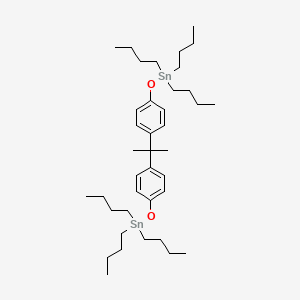
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)



![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
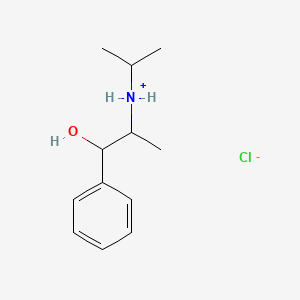
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
